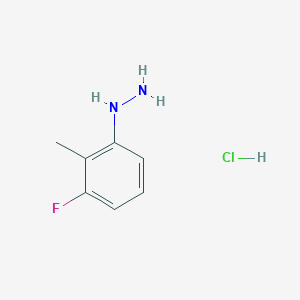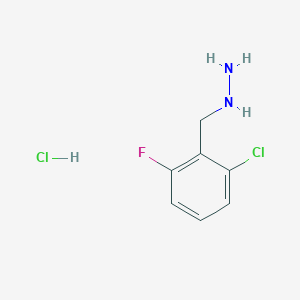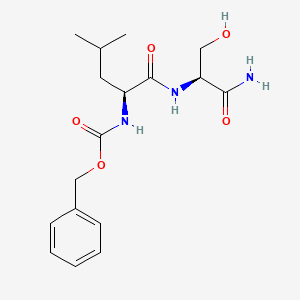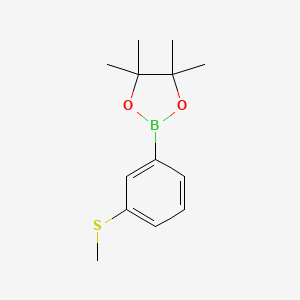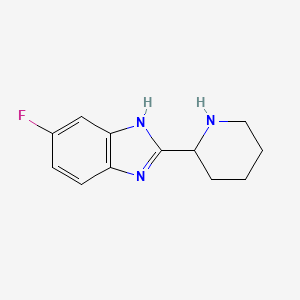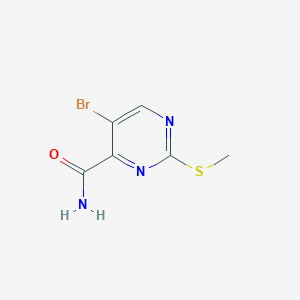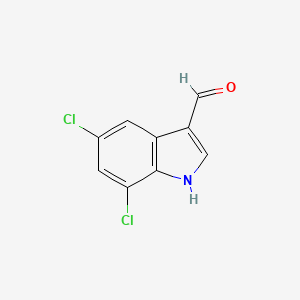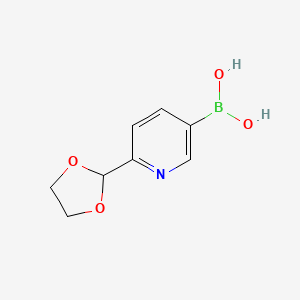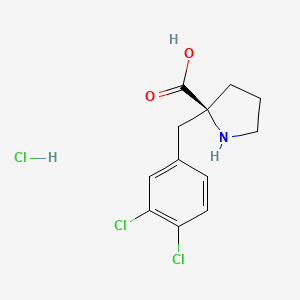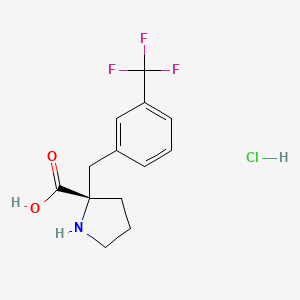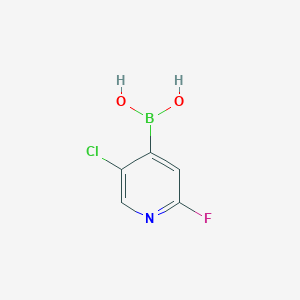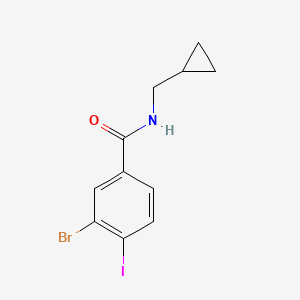
2-氟-5-甲基吡啶-3-硼酸
概述
描述
2-Fluoro-5-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third carbon of the pyridine ring, and the fluorine and methyl groups are attached to the second and fifth carbons, respectively. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to participate in various coupling reactions.
科学研究应用
2-Fluoro-5-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
2-Fluoro-5-methylpyridine-3-boronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile . The 2-Fluoro-5-methylpyridine-3-boronic acid donates its organoboron group to the transition metal catalyst, forming a new carbon-carbon bond . This process is known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways . The formation of new carbon-carbon bonds enables the construction of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used .
Pharmacokinetics
Like other organoboron compounds, it is likely to have good stability and reactivity, making it suitable for use in suzuki-miyaura cross-coupling reactions .
Result of Action
The result of the action of 2-Fluoro-5-methylpyridine-3-boronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used in the reaction .
Action Environment
The action of 2-Fluoro-5-methylpyridine-3-boronic acid is influenced by several environmental factors. The reaction conditions, including temperature, solvent, and the presence of a base, can all affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction . Additionally, the compound must be stored under an inert atmosphere at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
2-Fluoro-5-methylpyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction is facilitated by the interaction of 2-Fluoro-5-methylpyridine-3-boronic acid with palladium catalysts, which help in the transmetalation process. The compound interacts with various enzymes and proteins that are involved in the catalytic cycle of the Suzuki-Miyaura reaction. These interactions are primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical synthesis .
Cellular Effects
The effects of 2-Fluoro-5-methylpyridine-3-boronic acid on cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell signaling pathways and gene expression by interacting with specific biomolecules. 2-Fluoro-5-methylpyridine-3-boronic acid may affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-methylpyridine-3-boronic acid exerts its effects through the formation of covalent bonds with biomolecules. The boronic acid group can form reversible covalent bonds with diols, which are present in many biomolecules, including sugars and nucleotides. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. Additionally, 2-Fluoro-5-methylpyridine-3-boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-methylpyridine-3-boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under normal conditions, but it can degrade over time, especially in the presence of strong oxidizing agents . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-methylpyridine-3-boronic acid in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful . These effects are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
2-Fluoro-5-methylpyridine-3-boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-methylpyridine-3-boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of 2-Fluoro-5-methylpyridine-3-boronic acid are critical for its effectiveness in biochemical reactions and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-methylpyridine-3-boronic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of 2-Fluoro-5-methylpyridine-3-boronic acid is essential for elucidating its role in biochemical processes and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylpyridine-3-boronic acid typically involves the borylation of 2-fluoro-5-methylpyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under inert conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-5-methylpyridine-3-boronic acid may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is typically achieved through crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-Fluoro-5-methylpyridine-3-boronic acid is known to undergo several types of reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as sodium hydroxide or hydrochloric acid are used under mild conditions.
Major Products
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-methylpyridine-5-boronic acid
- 2-Fluoro-4-methylpyridine-3-boronic acid
- 2-Fluoro-6-methylpyridine-3-boronic acid
Uniqueness
2-Fluoro-5-methylpyridine-3-boronic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can influence its reactivity and the types of products formed in coupling reactions. This positional isomerism can lead to differences in the electronic properties and steric effects, making it a valuable compound for fine-tuning the properties of synthesized molecules .
属性
IUPAC Name |
(2-fluoro-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOQOICJWEBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660551 | |
| Record name | (2-Fluoro-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-45-4 | |
| Record name | (2-Fluoro-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

